molecular formula C8H18N2 B3052218 N,N,3-trimethylpiperidin-4-amine CAS No. 396133-23-6

N,N,3-trimethylpiperidin-4-amine

Cat. No. B3052218
Key on ui cas rn: 396133-23-6
M. Wt: 142.24 g/mol
InChI Key: FZVOPHDUSUCYND-UHFFFAOYSA-N
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Patent
US07393957B2

Procedure details

1-Carbethoxy-4-dimethylamino-3-methylpiperidine (3.5 g, 16.3 mmol) was suspended in 5 M NaOH solution (20 ml), stirred at 110° C. for 48 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to dryness to afford 4-dimethylamino-3-methylpiperidine. Yield 1.0 g (43%), C8H18N2, m/z 143 (M+1), PMR (CDCl3): 0.96 (dd, 3H), 1.3 (m, 1H), 1.5 (m, 1H), 1.74 (m, 1H), 2.08 (m, 1H), 2.24 (s, 6H), 2.38 (m, 1H), 2.61 (bs, 1H, D2O exchangeable), 2.86 (m, 1H), 3.16 (m, 1H), 3.68 (m, 1H).
Name
1-Carbethoxy-4-dimethylamino-3-methylpiperidine
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:6]1[CH2:11][CH2:10][CH:9]([N:12]([CH3:14])[CH3:13])[CH:8]([CH3:15])[CH2:7]1)(OCC)=O>[OH-].[Na+]>[CH3:13][N:12]([CH3:14])[CH:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH:8]1[CH3:15] |f:1.2|

Inputs

Step One
Name
1-Carbethoxy-4-dimethylamino-3-methylpiperidine
Quantity
3.5 g
Type
reactant
Smiles
C(=O)(OCC)N1CC(C(CC1)N(C)C)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN(C1C(CNCC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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